molecular formula C6H7BrClFN2 B578285 (3-Bromo-5-fluoropyridin-2-YL)methanamine hydrochloride CAS No. 1257535-21-9

(3-Bromo-5-fluoropyridin-2-YL)methanamine hydrochloride

Cat. No.: B578285
CAS No.: 1257535-21-9
M. Wt: 241.488
InChI Key: QUYLODHOBQNZEV-UHFFFAOYSA-N
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Description

(3-Bromo-5-fluoropyridin-2-YL)methanamine hydrochloride (CAS 1257535-21-9) is a halogenated pyridine derivative featuring a methanamine group at the 2-position, a bromine atom at the 3-position, and a fluorine atom at the 5-position of the pyridine ring. This compound is typically synthesized as a hydrochloride salt to enhance stability and solubility, making it a valuable intermediate in pharmaceutical and agrochemical research. Its structural motif—a substituted pyridine core with electron-withdrawing halogens—facilitates reactivity in cross-coupling reactions and serves as a building block for drug discovery .

Properties

IUPAC Name

(3-bromo-5-fluoropyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrFN2.ClH/c7-5-1-4(8)3-10-6(5)2-9;/h1,3H,2,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYLODHOBQNZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694187
Record name 1-(3-Bromo-5-fluoropyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257535-21-9
Record name 1-(3-Bromo-5-fluoropyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-fluoropyridin-2-yl)methanamine hydrochloride typically involves the bromination and fluorination of pyridine derivatives. One common method includes the reaction of 2-chloro-5-bromopyridine with fluorinating agents under controlled conditions to introduce the fluorine atom at the desired position. The resulting intermediate is then subjected to amination reactions to introduce the methanamine group .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and fluorination processes, followed by purification steps to ensure high purity. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is usually obtained as a hydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-fluoropyridin-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

(3-Bromo-5-fluoropyridin-2-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Bromo-5-fluoropyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Chloro vs. Bromo Analogues

  • (3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride (CAS 1416714-11-8): Replacing bromine with chlorine at the 3-position reduces steric bulk and polarizability. Chlorine’s smaller atomic radius may enhance solubility in polar solvents, while bromine’s stronger leaving-group ability makes the target compound more reactive in nucleophilic substitutions. This difference is critical in Suzuki-Miyaura couplings, where bromine-containing derivatives typically exhibit higher reactivity .

Positional Isomers

  • (5-Bromo-3-fluoropyridin-2-yl)methanamine hydrochloride (CAS 1234616-19-3): Swapping bromine and fluorine positions alters electronic distribution.
  • (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride (CAS 1432754-51-2): Fluorine at the 2-position increases ring electron density ortho to the methanamine group, which may enhance hydrogen-bonding interactions in biological systems compared to the target’s 5-fluoro configuration .

Substituent Absence or Addition

  • (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride (CAS 1257535-29-7): Combines chloro and fluoro substituents, offering intermediate reactivity between bromo and non-halogenated analogues. This compound may serve as a cost-effective alternative in synthesis where bromine’s reactivity is excessive .

Heterocyclic Core Modifications

Thiazole cores introduce sulfur-based hydrogen-bonding capabilities, altering pharmacokinetic profiles compared to pyridine-based structures .

Key Data Table: Structural and Commercial Comparison

Compound Name (CAS) Substituents (Positions) Molecular Formula Purity Key Distinguishing Feature
Target: (3-Bromo-5-fluoropyridin-2-YL)methanamine HCl (1257535-21-9) Br (3), F (5) C₆H₇BrClFN₂ 95% Optimal balance of reactivity and stability
(3-Chloro-5-fluoropyridin-2-yl)methanamine HCl (1416714-11-8) Cl (3), F (5) C₆H₇Cl₂FN₂ 95% Lower reactivity, higher solubility
(5-Bromo-3-fluoropyridin-2-yl)methanamine HCl (1234616-19-3) Br (5), F (3) C₆H₇BrClFN₂ 95% Altered regioselectivity in reactions
(5-Bromopyridin-2-yl)methanamine HCl (1241911-26-1) Br (5) C₆H₈BrClN₂ >95% Simplified structure for metabolic studies

Biological Activity

(3-Bromo-5-fluoropyridin-2-yl)methanamine hydrochloride is a compound of growing interest in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C6H7BrClFN2C_6H_7BrClFN_2. The presence of bromine and fluorine substituents on the pyridine ring significantly influences its chemical reactivity and biological interactions. The compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals targeting various diseases.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to modulate the activity of several molecular targets, which can lead to various biological effects. Notably, the compound may inhibit enzymes involved in purine metabolism, such as adenine deaminase, which is crucial for lymphocyte function .

Table 1: Summary of Biological Targets

Target EnzymeEffectReference
Adenine DeaminaseInhibition
CDK8/19 KinasesModulation
Other ReceptorsVariable effects

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

The compound has also been investigated for its anticancer properties, particularly in relation to colorectal cancer. It modulates the activity of cyclin-dependent kinases (CDK8 and CDK19), which are implicated in tumorigenesis. Selective inhibition of these kinases has been associated with reduced cancer cell proliferation .

Case Studies and Research Findings

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Cancer Research : A study focusing on colorectal cancer showed that derivatives of this compound could inhibit CDK8/19 activity by up to 70%, leading to decreased cell viability in cancer cell lines .
  • Enzyme Interaction : Detailed biochemical assays revealed that the compound inhibits adenine deaminase with an IC50 value of approximately 30 µM, demonstrating potential for immunomodulatory applications .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Related Compounds

Compound NameMolecular FormulaKey Features
(3-Bromo-5-fluoropyridin-2-yl)methanamine HClC₆H₇BrClFN₂Antimicrobial and anticancer properties
(5-Bromo-3-fluoropyridin-2-yl)methanamine HClC₆H₇BrClFN₂Similar halogen substitutions
(3,5-Difluoropyridin-2-yl)methanamine HClC₆H₈ClF₂N₂Different substitution pattern

The unique substitution pattern on the pyridine ring contributes to the distinct biological activities observed in this compound compared to its analogs.

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